Enantioselective CYP3A4 Inhibition Profile
(Rac)-Ketoconazole is a highly potent inhibitor of human cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. Direct comparative studies against itraconazole demonstrate that (Rac)-Ketoconazole exhibits an IC50 of 0.25 µM for CYP3A4 inhibition, which is comparable to the 0.20 µM IC50 observed for itraconazole [1]. This high potency establishes it as a critical positive control and mechanistic probe for CYP3A4-mediated metabolism studies. The selectivity of this inhibition is further context-dependent, with reported IC50 values ranging from 0.03 to 0.5 µM depending on the specific CYP3A4 substrate used [2].
| Evidence Dimension | Human CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.25 µM |
| Comparator Or Baseline | Itraconazole: 0.20 µM |
| Quantified Difference | 1.25-fold higher IC50 (less potent) |
| Conditions | Heterologous expression in Saccharomyces cerevisiae |
Why This Matters
This data confirms (Rac)-Ketoconazole's role as a benchmark CYP3A4 inhibitor, ensuring appropriate selection for drug-drug interaction studies versus alternatives with differing selectivity profiles.
- [1] Lamb, D. C., et al. (1997). Differential inhibition of human CYP3A4 and Candida albicans CYP51 with azole antifungal agents. PubMed ID: 10731517. View Source
- [2] Dai, T., et al. (n.d.). Selectivity of chemical inhibitors for human cytochrome P450 isoforms. All Journals. View Source
